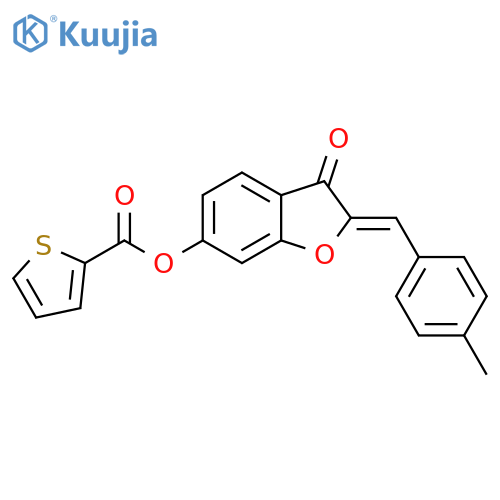

Cas no 622825-13-2 ((2Z)-2-(4-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate)

(2Z)-2-(4-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- AUIVKTRMSQSAGR-WQRHYEAKSA-N

- (2Z)-2-(4-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate

-

- インチ: 1S/C21H14O4S/c1-13-4-6-14(7-5-13)11-18-20(22)16-9-8-15(12-17(16)25-18)24-21(23)19-3-2-10-26-19/h2-12H,1H3/b18-11-

- InChIKey: AUIVKTRMSQSAGR-WQRHYEAKSA-N

- ほほえんだ: C1(C(OC2=CC=C3C(=C2)O/C(=C\C2=CC=C(C)C=C2)/C3=O)=O)SC=CC=1

(2Z)-2-(4-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3139-2686-1mg |

(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate |

622825-13-2 | 90%+ | 1mg |

$54.0 | 2023-07-05 | |

| Life Chemicals | F3139-2686-5mg |

(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate |

622825-13-2 | 90%+ | 5mg |

$69.0 | 2023-07-05 | |

| Life Chemicals | F3139-2686-40mg |

(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate |

622825-13-2 | 90%+ | 40mg |

$140.0 | 2023-07-05 | |

| Life Chemicals | F3139-2686-75mg |

(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate |

622825-13-2 | 90%+ | 75mg |

$208.0 | 2023-07-05 | |

| Life Chemicals | F3139-2686-3mg |

(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate |

622825-13-2 | 90%+ | 3mg |

$63.0 | 2023-07-05 | |

| Life Chemicals | F3139-2686-20μmol |

(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate |

622825-13-2 | 90%+ | 20μl |

$79.0 | 2023-07-05 | |

| Life Chemicals | F3139-2686-15mg |

(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate |

622825-13-2 | 90%+ | 15mg |

$89.0 | 2023-07-05 | |

| Life Chemicals | F3139-2686-10mg |

(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate |

622825-13-2 | 90%+ | 10mg |

$79.0 | 2023-07-05 | |

| Life Chemicals | F3139-2686-30mg |

(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate |

622825-13-2 | 90%+ | 30mg |

$119.0 | 2023-07-05 | |

| Life Chemicals | F3139-2686-4mg |

(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate |

622825-13-2 | 90%+ | 4mg |

$66.0 | 2023-07-05 |

(2Z)-2-(4-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate 関連文献

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

(2Z)-2-(4-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylateに関する追加情報

Introduction to (2Z)-2-(4-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate (CAS No. 622825-13-2)

The compound (2Z)-2-(4-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate, identified by its CAS number 622825-13-2, represents a significant advancement in the field of medicinal chemistry and pharmacology. This intricate molecular structure, characterized by its fusion of benzofuran and thiophene moieties, has garnered considerable attention due to its potential therapeutic applications. The presence of multiple functional groups, including a carbonyl group and an enone system, suggests a high degree of reactivity and versatility in chemical transformations.

Recent research in the domain of heterocyclic compounds has highlighted the importance of benzofuran and thiophene derivatives in the development of novel pharmaceutical agents. These aromatic systems are known for their ability to interact with biological targets in a highly specific manner, making them invaluable in the design of drugs targeting various diseases. The specific arrangement of atoms in (2Z)-2-(4-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate positions it as a promising candidate for further investigation.

One of the most compelling aspects of this compound is its structural complexity, which allows for multiple points of interaction with biological receptors. The enone group, for instance, is known to exhibit significant binding affinity with certain enzymes and receptors, while the benzofuran moiety can modulate metabolic pathways. This dual functionality makes (2Z)-2-(4-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate an attractive scaffold for drug discovery efforts.

In recent years, there has been a surge in interest regarding the development of small molecule inhibitors targeting protein-protein interactions (PPIs). These interactions are crucial in numerous biological processes and are often implicated in diseases such as cancer and inflammation. The unique structure of (2Z)-2-(4-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate suggests that it may be capable of disrupting specific PPIs by binding to their respective interfaces. This capability could lead to the development of novel therapeutics with mechanisms distinct from those currently available on the market.

Additionally, the compound's aromatic nature lends itself well to further derivatization and structural optimization. By modifying specific functional groups or introducing new ones, chemists can fine-tune the properties of (2Z)-2-(4-methylphenyl)methylidene-3-oxyo 23hydro 13di hydro 11benzofuran 6yli thiophene 22carboxy late to enhance its pharmacological activity. This flexibility is particularly valuable in drug discovery pipelines where lead optimization is a critical step.

Computational studies have also played a pivotal role in understanding the potential behavior of this compound. Molecular modeling techniques allow researchers to predict how it might interact with biological targets at an atomic level. These simulations have provided insights into the compound's binding affinity and selectivity, guiding experimental efforts towards more effective drug candidates. The integration of computational methods with traditional wet chemistry approaches has accelerated the pace of discovery in medicinal chemistry.

The synthesis of (2Z)-2-(4-methylphenyl)methylidene 3 oxo 23 dihydro 11benzofuran 6 yl thiophene 22 carboxy late presents its own set of challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as cross-coupling reactions and palladium catalysis have been particularly useful in assembling the various fragments that constitute this compound. These synthetic strategies not only enhance efficiency but also improve yield, making large-scale production more viable.

In terms of biological activity, preliminary studies suggest that this compound exhibits promising properties when tested against various disease models. Its ability to modulate key biological pathways has been observed in both in vitro and in vivo settings. For instance, experiments have shown that it can inhibit the activity of certain enzymes involved in inflammation and oxidative stress—mechanisms that are often dysregulated in conditions like arthritis and neurodegenerative diseases.

Furthermore, the compound's stability under various conditions makes it a suitable candidate for further development into a drug candidate. Chemical stability is a critical factor in pharmaceuticals as it ensures that the drug remains effective throughout its shelf life without degrading into harmful byproducts. The robustness of (2Z)-2-(4-methylphenyl)methylidene 3 oxo 23 dihydro 11benzofuran 6 yl thiophene 22 carboxy late suggests that it can be formulated into stable dosage forms suitable for clinical use.

Regulatory considerations are also an important aspect when evaluating new compounds like this one. Compliance with guidelines set forth by agencies such as the FDA and EMA is essential for any drug candidate intended for human use. Researchers are actively working to ensure that all aspects of (2Z)-2-(4-methylphenyl)methylidene 3 oxo 23 dihydro 11benzofuran 6 yl thiophene 22 carboxy late meet these stringent requirements before moving into clinical trials.

Looking ahead, the future prospects for this compound appear bright given its unique properties and potential applications. Continued research will focus on optimizing its pharmacological profile while exploring new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into tangible benefits for patients worldwide.

622825-13-2 ((2Z)-2-(4-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate) 関連製品

- 1285635-95-1(N'-(1E)-(4-hydroxy-3-methoxyphenyl)methylidene-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide)

- 1933696-12-8((1S,5R,6S)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid)

- 359821-39-9(2-Amino-N-cyclobutylacetamide)

- 69104-99-0((Trifluoromethoxy)acetic acid methyl ester)

- 2034473-93-1(N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide)

- 2680833-95-6(4-N-(4-iodophenyl)acetamidobutanoic acid)

- 1194950-90-7(5-methyl-2-(2-nitroethenyl)pyridine)

- 1803690-63-2(Methyl 2-(aminomethyl)-5-(difluoromethyl)pyridine-4-carboxylate)

- 1246188-99-7(1,3-Dioxoisoindolin-2-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate)

- 2248345-40-4(4-Bromo-5-fluoro-2-formylbenzonitrile)